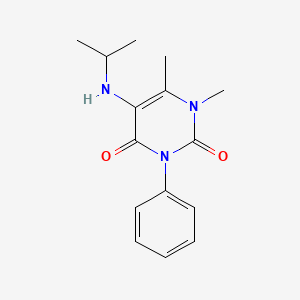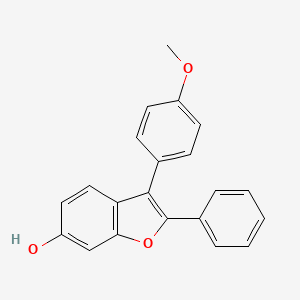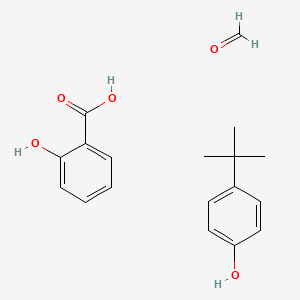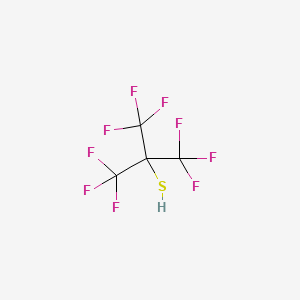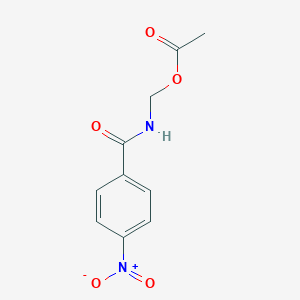![molecular formula C17H21N3S B14685534 N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 34826-99-8](/img/structure/B14685534.png)
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core linked to an ethane-1,2-diamine moiety through a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the reaction of 10H-phenothiazine with a suitable alkylating agent to introduce the propyl chain, followed by the introduction of the ethane-1,2-diamine moiety. One common method involves the reaction of 10H-phenothiazine with 3-bromopropylamine under basic conditions to form the intermediate 3-(10H-phenothiazin-10-yl)propylamine. This intermediate is then reacted with ethylenediamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine involves its interaction with various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways involved may vary depending on the specific application and target receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
- 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
- N′-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a phenothiazine core with an ethane-1,2-diamine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
34826-99-8 |
|---|---|
Molekularformel |
C17H21N3S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H21N3S/c18-10-12-19-11-5-13-20-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)20/h1-4,6-9,19H,5,10-13,18H2 |
InChI-Schlüssel |
RODCUPLYBWACGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


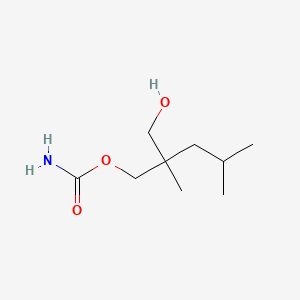
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
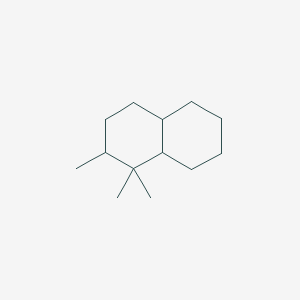
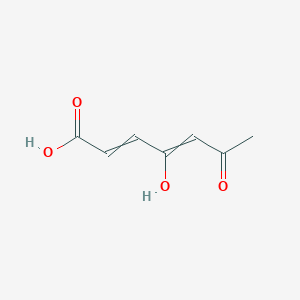
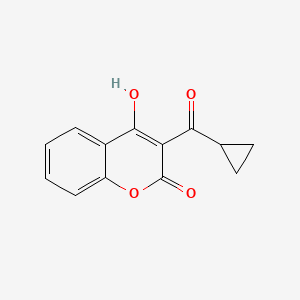
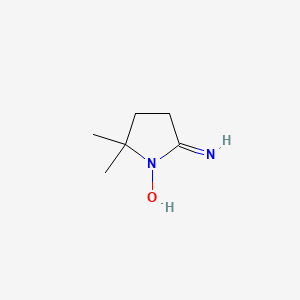
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
